2'-O-Methyl-5-(carboxymethylaminomethyl)uridine
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Overview
Description
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a carboxymethylaminomethyl group at the 5-position and a methyl group at the 2’-O position of the ribose moiety. It is primarily found in transfer RNA (tRNA) and plays a crucial role in the accurate decoding of genetic information during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or benzoyl protecting groups.
Introduction of the carboxymethylaminomethyl group: This is achieved through a nucleophilic substitution reaction, where a suitable carboxymethylaminomethylating agent is used.
Methylation at the 2’-O position: The protected uridine derivative is then methylated at the 2’-O position using a methylating agent such as methyl iodide.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethylaminomethyl group to a hydroxymethylaminomethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine .
Scientific Research Applications
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: The compound is crucial in studying the role of tRNA modifications in genetic code translation and protein synthesis.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and as a biomarker for certain diseases.
Industry: The compound is used in the development of nucleic acid-based technologies and as a standard in analytical chemistry
Mechanism of Action
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine exerts its effects by modifying the wobble position of tRNA, thereby enhancing the accuracy of codon recognition during translation. The carboxymethylaminomethyl group facilitates non-Watson-Crick base pairing, expanding the decoding capabilities of tRNA. The methylation at the 2’-O position stabilizes the tRNA structure, ensuring efficient and accurate protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(carboxymethylaminomethyl)uridine: Lacks the 2’-O-methyl group but has similar functional properties.
5-carboxymethylaminomethyl-2-thiouridine: Contains a thiol group at the 2-position instead of a hydroxyl group.
5-carboxymethylaminomethyl-2’-O-methyluridine 5’-monophosphate: A phosphorylated derivative of the compound
Uniqueness
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is unique due to its dual modification at the 5-position and the 2’-O position, which provides enhanced stability and decoding capabilities compared to its analogs. This makes it particularly valuable in studies of tRNA function and genetic code translation .
Properties
Molecular Formula |
C13H19N3O8 |
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Molecular Weight |
345.31 g/mol |
IUPAC Name |
2-[[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22) |
InChI Key |
SFFCQAIBJUCFJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Origin of Product |
United States |
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